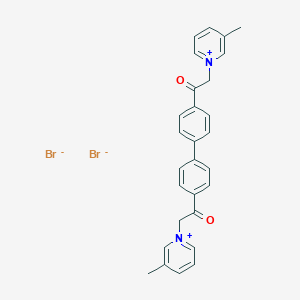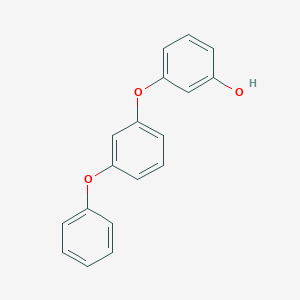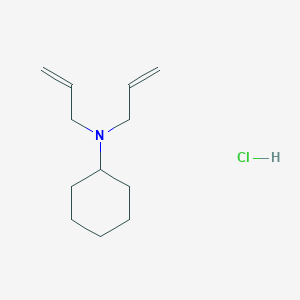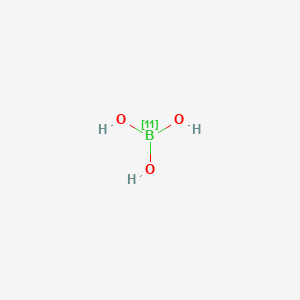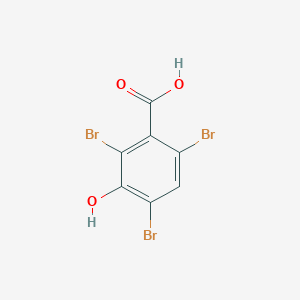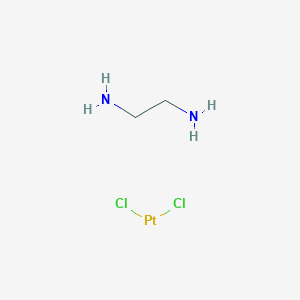
Dichloro(ethylenediamine)platinum(II)
Descripción general
Descripción
Dichloro(ethylenediamine)platinum(II), commonly known as cisplatin, is a chemotherapy drug used to treat a variety of cancers. It is a coordination complex composed of a platinum atom bound to two chloride ions and two ethylenediamine molecules. Cisplatin has been in clinical use since the 1970s and is one of the most commonly used chemotherapeutic agents. Cisplatin works by damaging the DNA of cancer cells, preventing them from replicating and leading to their death.
Aplicaciones Científicas De Investigación
Anticancer Prodrug Development : Dichloro(ethylenediamine)platinum(II) complexes, used as models for prodrugs of cis-diamminedichloroplatinum (CDDP), have demonstrated enhanced pharmacological activity through enzymatic hydrolysis in cells, impacting their permeability to cell membranes (Kageyama, Yamazaki, & Okuno, 1998).
Hydrolysis Investigation : Studies using electrospray mass spectrometry and density functional theory have provided insights into the hydrolysis of Dichloro(ethylenediamine)platinum(II), which is crucial for the rational design of metal-based drugs (Yoshikawa, Bach, & Merrill, 2009).
Tumor-Inhibiting Effects : Isomeric dichloro(diphenylethylenediamine)platinum(II) complexes show varying antitumor activities depending on the configuration and position of phenyl rings, indicating their potential in cancer treatment (Wappes et al., 2004).
DNA Interaction : The anti-tumor active cis platinum (II) complexes, including dichloro(ethylenediamine)platinum(II), have been found to bind reversibly to DNA, impacting the intercalation process, which is significant for understanding their mechanism of action (Roos, 1977).
Chiral Derivatizing Agent : Dichloro(S)-α-methylbenzylamineplatinum(II) has been used as a chiral derivatizing agent for determining the enantiomeric composition of certain compounds, highlighting its utility in stereochemical studies (Uccello-Barretta, Bernardini, Lazzaroni, & Salvadori, 2000).
Platinum Monitoring in Plasma : A method has been developed for monitoring free-circulating dichlorodiammineplatinum(II) in plasma, crucial for understanding its pharmacokinetics and drug interactions (Bannister, Sternson, Repta, & James, 1977).
Mecanismo De Acción
Target of Action
Dichloro(ethylenediamine)platinum(II) primarily targets the respiratory system . It is often used as a catalyst precursor in industry, and it also serves as a starting reactant for some anti-cancer platinum compounds .
Mode of Action
It is hypothesized that platinum utilizes transporters for other metals to enter the cell .
Biochemical Pathways
It is known to be used as a catalyst in organic synthesis, such as hydrogenation reactions and selective oxidations . It can also be used in the preparation of homogeneous catalysts, for example, in organic synthesis to catalyze asymmetric reductions and asymmetric catalytic reactions .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The cellular pharmacology of Dichloro(ethylenediamine)platinum(II) has been compared in cisplatin-sensitive and resistant human ovarian carcinoma cells . The exposure of the compound significantly affected the platinum accumulation in these cells .
Action Environment
Dichloro(ethylenediamine)platinum(II) is generally stable under normal conditions, but it may decompose when exposed to high temperatures or in contact with oxidizing agents, releasing toxic hydrogen chloride gas . It should be stored in a sealed container, away from heat and fire sources . The compound’s action, efficacy, and stability could potentially be influenced by these environmental factors.
Safety and Hazards
Dichloro(ethylenediamine)platinum(II) is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Dichloro(ethylenediamine)platinum(II) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .
Cellular Effects
Dichloro(ethylenediamine)platinum(II) has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Dichloro(ethylenediamine)platinum(II) is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Dichloro(ethylenediamine)platinum(II) can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Dichloro(ethylenediamine)platinum(II) vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Dichloro(ethylenediamine)platinum(II) is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
Dichloro(ethylenediamine)platinum(II) is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Dichloro(ethylenediamine)platinum(II) and its effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
dichloroplatinum;ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.2ClH.Pt/c3-1-2-4;;;/h1-4H2;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMABILRJNNFCPG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8Cl2N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14096-51-6 | |
| Record name | Dichloro(ethylenediamine)platinum(II) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14096-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloro(ethylenediamine)platinum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





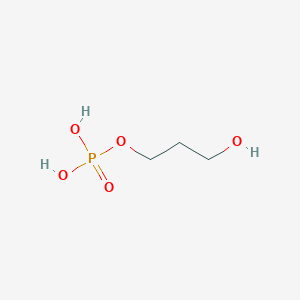
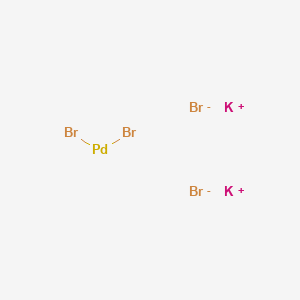
![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)
